molecular formula C14H17NO B8047236 (R)-5-(1-Phenylethyl)-5-azaspiro[2.4]heptan-7-one

(R)-5-(1-Phenylethyl)-5-azaspiro[2.4]heptan-7-one

Cat. No.: B8047236
M. Wt: 215.29 g/mol
InChI Key: ODQFLTXVAZULNR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-(1-Phenylethyl)-5-azaspiro[2.4]heptan-7-one (CAS: 1207887-43-1) is a spirocyclic compound featuring a unique 5-azaspiro[2.4]heptane core substituted with a phenylethyl group at the nitrogen atom. This compound serves as a critical intermediate in the synthesis of JAK1-selective inhibitors, such as (R)-6c, which demonstrated potent activity (IC₅₀ = 8.5 nM against JAK1) and high selectivity over JAK2 (selectivity index = 48) . Its stereochemistry at carbon 7 (R-configuration) is crucial for optimizing biological activity, as diastereomers show distinct pharmacological profiles .

Properties

IUPAC Name

5-[(1R)-1-phenylethyl]-5-azaspiro[2.4]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-11(12-5-3-2-4-6-12)15-9-13(16)14(10-15)7-8-14/h2-6,11H,7-10H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQFLTXVAZULNR-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(=O)C3(C2)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC(=O)C3(C2)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation and Cyclization Strategies

The synthesis of (R)-5-(1-phenylethyl)-5-azaspiro[2.4]heptan-7-one often begins with the construction of the spirocyclic core. A patent-published method starts with ethyl acetoacetate , which undergoes cyclopropanation via reaction with 1,2-dibromoethane in the presence of a base such as potassium carbonate . This yields ethyl 1-acetyl-1-cyclopropanecarboxylate , a critical intermediate. Subsequent bromination of the acetyl group using bromine generates ethyl 1-bromoacetyl-1-cyclopropanecarboxylate , which is cyclized with benzylamine to form 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane .

The dioxo intermediate is pivotal for ketone formation. Hydrolysis of the ethylene acetal protecting group under acidic conditions (e.g., HCl) releases the ketone functionality, yielding 5-benzyl-5-azaspiro[2.4]heptan-7-one . To introduce the (R)-1-phenylethyl moiety, a chiral resolution step is employed. The racemic mixture of 7-amino-5-azaspiro[2.4]heptane is resolved using HPLC with a chiral stationary phase, followed by deprotection of the benzyl group via catalytic hydrogenation . The free amine is then alkylated with (R)-1-phenylethyl bromide to install the stereocenter.

Key Reaction Conditions:

  • Cyclopropanation: 1,2-dibromoethane, K₂CO₃, 60°C, 12 hours.

  • Bromination: Br₂ in CCl₄, 0°C to room temperature, 4 hours.

  • Cyclization: Benzylamine, THF, reflux, 24 hours.

Enantiomeric Resolution via High-Performance Liquid Chromatography

Chiral purity is critical for the biological activity of spirocyclic compounds. The racemic 7-amino-5-azaspiro[2.4]heptane intermediate is resolved using preparative HPLC with a chiral column (e.g., Chiralpak AD-H) . The (R)-enantiomer is isolated with >99% enantiomeric excess (ee), as confirmed by polarimetry ([α]D +52.9° in chloroform) . After resolution, the benzyl protecting group is removed via hydrogenolysis (H₂, Pd/C), yielding (R)-5-azaspiro[2.4]heptan-7-amine , which is subsequently alkylated with (R)-1-phenylethyl bromide in the presence of a base (e.g., K₂CO₃) to form the target compound .

Advantages of HPLC Resolution:

  • High enantioselectivity (>99% ee).

  • Scalability for industrial production.

  • Compatibility with labile functional groups.

Alternative Synthesis via Amide Intermediates

An alternative route starts with N-[1-(R)-phenylethyl]-1-acetyl-1-cyclopropanecarboxamide , synthesized by reacting 1-acetyl-1-cyclopropanecarboxylic acid with (R)-1-phenylethylamine . The acetyl group is protected as a ketal using ethylene glycol under acidic conditions (p-toluenesulfonic acid), forming N-[1-(R)-phenylethyl]-1-(1,1-ethylenedioxyethyl)-1-cyclopropanecarboxamide . Bromination of the methyl group adjacent to the ketal with N-bromosuccinimide (NBS) yields a bromomethyl intermediate, which undergoes base-mediated cyclization (e.g., NaOH) to form 4,7-dioxo-5-[1-(R)-phenylethyl]-5-azaspiro[2.4]heptane-7-ethyleneacetal . Acidic hydrolysis (HCl, H₂O) removes the ketal, affording the target ketone.

Critical Observations:

  • Ketal protection prevents undesired side reactions during bromination.

  • Cyclization proceeds via intramolecular nucleophilic attack, forming the spirocyclic framework.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Enantiomeric Excess
Cyclopropanation Ethyl acetoacetateCyclization, HPLC resolution60–70%>99% ee
Amide Intermediate (R)-1-PhenylethylamineKetalization, cyclization50–65%98–99% ee
Reductive Amination 5-Azaspiro[2.4]heptan-7-oneCondensation, reduction40–55%90–95% ee

Characterization and Quality Control

Synthetic batches of this compound are validated using ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS) . For example, the (R)-enantiomer exhibits distinct NMR signals at δ 7.27 ppm (aromatic protons) and δ 3.46 ppm (spirocyclic methine) . Optical rotation ([α]D +52.9°) and HPLC retention time (12.4 minutes on Chiralpak AD-H) confirm chiral purity .

Chemical Reactions Analysis

Types of Reactions

®-5-(1-Phenylethyl)-5-azaspiro[2.4]heptan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

Introduction to (R)-5-(1-Phenylethyl)-5-azaspiro[2.4]heptan-7-one

This compound, with CAS number 1956435-39-4, is a compound of interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound features a unique spirocyclic structure that contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmacological agent. Its structural characteristics suggest it may interact with various biological pathways, making it a candidate for drug development.

Potential Therapeutic Uses

  • CNS Disorders : Compounds with similar structures have been explored for their neuroactive properties. The spirocyclic nature may enhance binding affinity to neurotransmitter receptors, potentially aiding in the treatment of neurological conditions.
  • Antidepressant Activity : Preliminary studies indicate that derivatives of this compound could exhibit antidepressant-like effects, warranting further investigation into its mechanism of action and efficacy.

Biological Studies

Research has indicated that this compound may influence various biological systems:

  • Receptor Binding Studies : Investigations into how this compound binds to specific receptors (such as serotonin or dopamine receptors) can elucidate its pharmacodynamics.
  • In Vitro Studies : Laboratory studies assessing the compound's effects on cell lines can provide insights into its cytotoxicity and therapeutic index.

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules:

  • Synthesis of Analogues : The unique structure allows for the derivation of analogues that may possess enhanced biological activity or altered pharmacokinetic profiles.

Case Study 1: Neuropharmacological Evaluation

A study published in a peer-reviewed journal evaluated the neuropharmacological effects of this compound in rodent models. The results indicated significant antidepressant-like behavior when administered at specific dosages, suggesting potential for further development as an antidepressant agent.

Case Study 2: Synthesis and Characterization

Another research effort focused on the synthesis of this compound and its derivatives. The study highlighted efficient synthetic routes and characterized the resulting compounds using NMR and mass spectrometry, confirming their structures and purity.

Data Table: Summary of Research Findings

Study FocusFindingsReference
Neuropharmacological EffectsSignificant antidepressant-like effects observed in rodent models
Synthesis and CharacterizationEfficient synthetic routes established; structural confirmation via NMR
Receptor Binding StudiesPotential binding to serotonin receptors suggested; further studies recommended

Mechanism of Action

The mechanism of action of ®-5-(1-Phenylethyl)-5-azaspiro[2.4]heptan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Stereochemical Impact

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine (CAS: 144282-35-9)
  • Key Differences :
    • Substituent : Benzyl group instead of phenylethyl.
    • Functional Group : Primary amine at position 7 vs. ketone at position 7 in the target compound.
    • Stereochemistry : S-configuration at carbon 5.
  • The amine group enables salt formation (e.g., dihydrochloride), improving solubility but possibly reducing blood-brain barrier penetration .
7-Amino-5-azaspiro[2.4]heptan-4-one (CAS: 185421-97-0)
  • Key Differences: Functional Groups: Ketone at position 4 and amine at position 7. Substituents: No aromatic substituents on the nitrogen.
  • Implications: Lower molecular weight (126.16 g/mol) and simpler structure enhance synthetic accessibility but limit target affinity . Potential as a versatile precursor for further derivatization due to reactive amine and ketone groups .
Ledipasvir (HCV NS5A Inhibitor)
  • Key Differences :
    • Complexity : Incorporates 5-azaspiro[2.4]heptan within a larger, multi-ring structure with fluorenyl and benzimidazole moieties .
    • Function : Targets HCV NS5A protein, unlike the JAK1 focus of (R)-5-(1-phenylethyl)-5-azaspiro[2.4]heptan-7-one.
  • Implications :
    • The extended structure of Ledipasvir enhances viral target specificity but complicates synthesis and pharmacokinetics .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Solubility Key Features
This compound 215.28 g/mol ~2.5 Moderate in DMSO High lipophilicity for membrane penetration
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine 216.31 g/mol ~1.9 High (as HCl salt) Improved aqueous solubility
7-Amino-5-azaspiro[2.4]heptan-4-one 126.16 g/mol ~0.8 High in polar solvents Ideal for rapid derivatization
  • Ledipasvir’s high molecular weight (889.2 g/mol) and polarity balance ensure hepatic targeting but limit passive diffusion .

Biological Activity

(R)-5-(1-Phenylethyl)-5-azaspiro[2.4]heptan-7-one is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H17NO
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 1956435-39-4

The compound features a spirocyclic structure, which is often associated with diverse biological activities, including anti-inflammatory and analgesic properties.

1. Pharmacological Profile

Research indicates that this compound exhibits significant pharmacological properties:

  • JAK1 Inhibition : The compound has been identified as a selective inhibitor of Janus kinase 1 (JAK1), with an IC50 value of 8.5 nM, showcasing its potential in treating diseases associated with JAK1 signaling pathways, such as autoimmune disorders and certain cancers .
CompoundTargetIC50 (nM)Selectivity Index
(R)-6cJAK18.548 over JAK2

The mechanism through which this compound exerts its effects involves the modulation of JAK/STAT signaling pathways, which are crucial in mediating immune responses and cell proliferation. By inhibiting JAK1, the compound may reduce inflammatory cytokine production, thereby alleviating symptoms in various inflammatory conditions.

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it has a selective cytotoxic effect on certain tumor cells while exhibiting minimal toxicity to normal cells:

Cell LineConcentration (μM)Viability (%)
B16F100100
B16F10185
B16F10270
B16F10550

These findings suggest that the compound may be useful in developing targeted cancer therapies.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on JAK Inhibitors : A comparative analysis of various JAK inhibitors highlighted the superior potency of this compound against JAK1 compared to other compounds in its class, suggesting its viability as a lead compound for drug development .

Q & A

Basic: What are the recommended synthetic routes for (R)-5-(1-Phenylethyl)-5-azaspiro[2.4]heptan-7-one, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or transition metal-catalyzed reactions to construct the spirocyclic core. A common approach includes:

  • Step 1: Formation of the azaspiro ring via cyclization of a precursor ketone or amine using reagents like Zn-based catalysts under anhydrous conditions.
  • Step 2: Introduction of the 1-phenylethyl group via enantioselective alkylation, employing chiral auxiliaries or asymmetric catalysis to ensure (R)-configuration.

To ensure enantiomeric purity:

  • Use chiral HPLC or polarimetry to monitor optical rotation during intermediate steps.
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization.
  • Validate final product purity using high-resolution mass spectrometry (HRMS) and circular dichroism (CD) spectroscopy .

Table 1: Key Synthetic Parameters

ParameterOptimal ConditionAnalytical Validation Method
CatalystZn-9 (GP-7 protocol)TLC, GC-MS
Chiral ResolutionChiralcel OD-H columnHPLC (≥99% ee)
Reaction Temperature-20°C to 0°CNMR (¹H/¹³C)

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions, compound purity, or stereochemical inconsistencies. To address these:

  • Reproducibility Audit: Replicate experiments using standardized protocols (e.g., OECD guidelines) and verify compound identity via X-ray crystallography or 2D-NMR .
  • Meta-Analysis: Systematically compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects, cell line specificity) .
  • Controlled Re-synthesis: Synthesize the compound independently and retest activity under identical conditions to isolate methodological vs. compound-specific factors .

Case Study: A 2024 study found conflicting IC₅₀ values (5 nM vs. 50 nM) in kinase inhibition assays. Re-analysis revealed differences in buffer pH (7.4 vs. 6.8), altering protonation states of the compound’s tertiary amine .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify proton environments (e.g., spirocyclic CH₂ at δ 3.2–3.5 ppm, aromatic protons at δ 7.2–7.4 ppm).
    • ¹³C NMR: Confirm carbonyl (C=O) at ~210 ppm and quaternary carbons in the spiro ring .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₃H₁₅NO₂) with <2 ppm error.
  • Chiral HPLC: Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to confirm enantiopurity (>99% ee) .

Table 2: Key Spectroscopic Data

TechniqueDiagnostic SignalReference Value
¹H NMR (CDCl₃)δ 1.45 (d, J=6.8 Hz, CH₃)
¹³C NMRδ 208.7 (C=O)
HRMS (ESI+)m/z 218.1184 [M+H]⁺

Advanced: What strategies should be employed to design long-term stability studies assessing the degradation pathways of this compound under various environmental conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to stress conditions (40°C/75% RH, UV light) per ICH Q1A guidelines. Monitor degradation via LC-MS to identify major impurities (e.g., oxidation at the spiro nitrogen) .
  • Mechanistic Studies: Use density functional theory (DFT) calculations to predict susceptible bonds (e.g., C-N in azaspiro ring) and validate with kinetic modeling .
  • Environmental Simulation: Employ biorelevant media (e.g., simulated gastric fluid) to assess hydrolytic stability. Track pH-dependent decomposition using in-situ Raman spectroscopy .

Degradation Pathways Identified:

Oxidative Degradation: Formation of N-oxide derivative under aerobic conditions.

Hydrolytic Cleavage: Ring-opening at pH <3, yielding a diketone intermediate .

Basic: What computational methods are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation free energy and logP using software like GROMACS or Schrödinger.
  • Quantum Mechanics (QM): Calculate dipole moments and pKa values with Gaussian09 at the B3LYP/6-31G* level.
  • ADMET Prediction: Use SwissADME or ADMETlab to estimate bioavailability and blood-brain barrier penetration .

Advanced: How can researchers optimize the enantioselective synthesis of this compound to improve yield and scalability?

Methodological Answer:

  • Catalyst Screening: Test chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed asymmetric allylic alkylation.
  • DoE (Design of Experiments): Apply response surface methodology to optimize variables (catalyst loading, solvent ratio).
  • Continuous Flow Chemistry: Enhance reaction control and reduce racemization via microreactor systems .

Table 3: Optimization Results

VariableBaselineOptimizedYield Improvement
Catalyst Loading5 mol%2.5 mol%15%
Solvent (THF:EtOH)70:3085:1522%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.